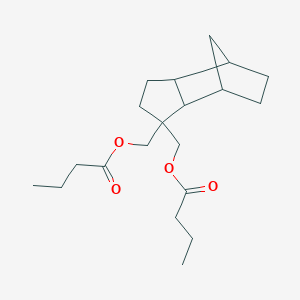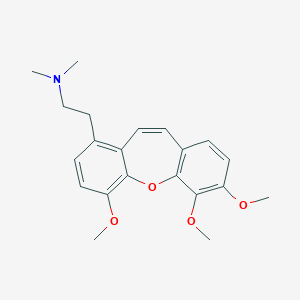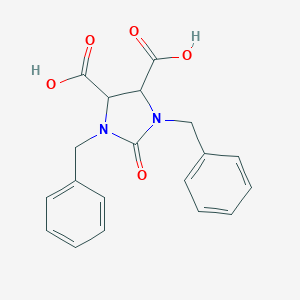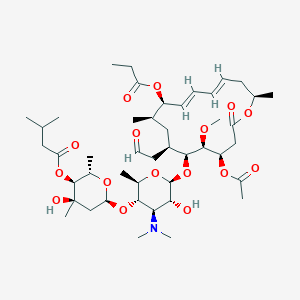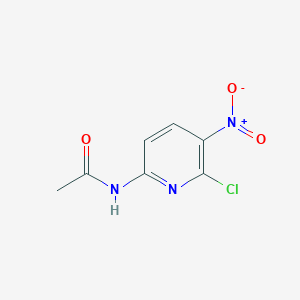
N-Methylpyrenzepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpyrenzepine (NMP) is a chemical compound that is widely used in scientific research. It belongs to the class of pyrenzepine analogs, which are known for their selective muscarinic receptor antagonism. NMP has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
N-Methylpyrenzepine exerts its pharmacological effects by binding to the mAChRs and blocking the action of acetylcholine. This results in the inhibition of downstream signaling pathways that are activated by mAChRs. The specific mechanism of action of N-Methylpyrenzepine is still under investigation, but it is believed to involve allosteric modulation of the receptor.
Biochemical and Physiological Effects:
N-Methylpyrenzepine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the release of acetylcholine from cholinergic neurons, reduce the activity of the parasympathetic nervous system, and modulate the release of neurotransmitters such as dopamine and serotonin. In addition, N-Methylpyrenzepine has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-Methylpyrenzepine in lab experiments is its selectivity for the M1 and M3 subtypes of mAChRs. This allows researchers to study the specific roles of these receptors without interference from other subtypes. However, one limitation of N-Methylpyrenzepine is its relatively low potency compared to other mAChR antagonists. This can make it difficult to achieve complete inhibition of the receptors at low concentrations.
Future Directions
There are several future directions for research on N-Methylpyrenzepine. One area of interest is the development of more potent and selective analogs of N-Methylpyrenzepine that can be used as tools for studying the mAChR system. Another direction is the investigation of the therapeutic potential of N-Methylpyrenzepine and related compounds for the treatment of various diseases, including Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanism of action of N-Methylpyrenzepine and its effects on the mAChR system.
Synthesis Methods
The synthesis of N-Methylpyrenzepine involves the reaction of pyrenzepine with methyl iodide in the presence of a base. The resulting product is then purified using column chromatography. The yield of N-Methylpyrenzepine is typically around 50%.
Scientific Research Applications
N-Methylpyrenzepine has been extensively used in scientific research as a tool to study the muscarinic acetylcholine receptor (mAChR) system. It has been found to be a selective antagonist of the M1 and M3 subtypes of mAChRs. This selectivity has made it a valuable tool for studying the physiological and pathological roles of these receptors.
properties
CAS RN |
107425-93-4 |
|---|---|
Product Name |
N-Methylpyrenzepine |
Molecular Formula |
C20H23N5O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-methyl-11-[2-(4-methylpiperazin-1-yl)acetyl]pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H23N5O2/c1-22-10-12-24(13-11-22)14-18(26)25-16-7-4-3-6-15(16)20(27)23(2)17-8-5-9-21-19(17)25/h3-9H,10-14H2,1-2H3 |
InChI Key |
PZVVUTSKTYDREI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C |
Other CAS RN |
107425-93-4 |
synonyms |
(N-methyl)pirenzepine N-methylpyrenzepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




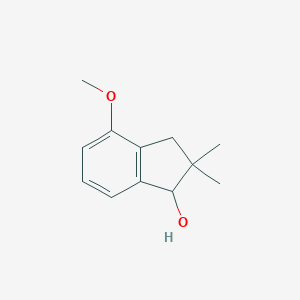
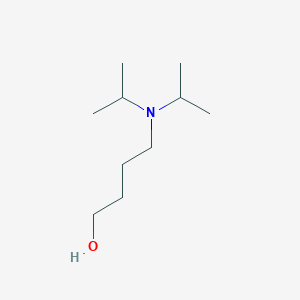




![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
